2,3'-ANHYDRO-1-(2'-DEOXY-5'-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE
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Overview
Description
2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE typically involves multiple steps, including the protection of functional groups, selective activation, and coupling reactions. Common reagents might include protecting groups like silyl ethers, activating agents like triflates, and coupling reagents such as phosphoramidites.
Industrial Production Methods
Industrial production methods for nucleoside analogs often involve large-scale chemical synthesis using automated synthesizers. These methods are optimized for high yield and purity, often involving chromatography and crystallization steps to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups like halides or amines.
Scientific Research Applications
2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE involves its incorporation into nucleic acids, where it can interfere with the normal function of DNA and RNA. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nucleoside analogs such as:
- 2’,3’-Dideoxyinosine (ddI)
- 2’,3’-Dideoxycytidine (ddC)
- 2’,3’-Didehydro-2’,3’-dideoxythymidine (d4T)
Uniqueness
What sets 2,3’-ANHYDRO-1-(2’-DEOXY-5’-O-METHYLSULFONYL-beta-D-THREO-PENTOFURANOSYL)-THYMINE apart is its specific structural modifications, which can confer unique properties such as increased stability or altered biological activity.
Properties
IUPAC Name |
(4-methyl-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-10-yl)methyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S/c1-6-4-13-9-3-7(19-11(13)12-10(6)14)8(18-9)5-17-20(2,15)16/h4,7-9H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNYOOGYXGODSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3CC(C(O3)COS(=O)(=O)C)OC2=NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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